![molecular formula C12H13NO4 B1450397 1-[3-(Furan-2-yl)prop-2-enoyl]pyrrolidine-3-carboxylic acid CAS No. 1286376-93-9](/img/structure/B1450397.png)
1-[3-(Furan-2-yl)prop-2-enoyl]pyrrolidine-3-carboxylic acid
Overview
Description
1-[3-(Furan-2-yl)prop-2-enoyl]pyrrolidine-3-carboxylic acid (FPCA) is a carboxylic acid derived from furan-2-ylprop-2-enoyl pyrrolidine. It is a synthetic derivative of pyrrolidine and is used in the synthesis of various pharmaceuticals, as well as in the preparation of other organic compounds. FPCA has been studied extensively in recent years due to its potential applications in medicine, biochemistry, and biological sciences.
Scientific Research Applications
1-[3-(Furan-2-yl)prop-2-enoyl]pyrrolidine-3-carboxylic acid has been used extensively in scientific research, particularly in the areas of biochemistry and molecular biology. It has been used to study the structure and function of proteins, enzymes, and other biomolecules. This compound has also been used in the synthesis of various pharmaceuticals, including antibiotics and anticancer drugs. Additionally, this compound has been used in the synthesis of other organic compounds, such as dyes and pigments.
Mechanism of Action
Target of Action
It is known that pyrrolidine derivatives, which this compound is a part of, have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring, a key component of this compound, is known to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common practice in medicinal chemistry, as they are useful tools for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
It is known that heteroatomic saturated ring systems allow a greater chance of generating structural diversity , which could potentially influence the compound’s action in different environments.
Advantages and Limitations for Lab Experiments
1-[3-(Furan-2-yl)prop-2-enoyl]pyrrolidine-3-carboxylic acid has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and can be scaled up to produce larger quantities. Additionally, this compound has a low toxicity, making it safe for use in laboratory experiments. However, there are some limitations to the use of this compound in laboratory experiments. It is not very soluble in water, making it difficult to dissolve in aqueous solutions. Additionally, this compound is not very stable, and can degrade over time.
Future Directions
Due to its potential applications in medicine, biochemistry, and molecular biology, there are a number of potential future directions for the use of 1-[3-(Furan-2-yl)prop-2-enoyl]pyrrolidine-3-carboxylic acid. These include further studies into its mechanism of action, as well as its potential applications in drug discovery and development. Additionally, further research into the biochemical and physiological effects of this compound could lead to new therapeutic strategies for treating various diseases. Finally, this compound could be used in the synthesis of other organic compounds, such as dyes and pigments.
properties
IUPAC Name |
1-[3-(furan-2-yl)prop-2-enoyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c14-11(4-3-10-2-1-7-17-10)13-6-5-9(8-13)12(15)16/h1-4,7,9H,5-6,8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAGPYUACZDQKBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)C(=O)C=CC2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-piperazine hydrochloride](/img/structure/B1450314.png)
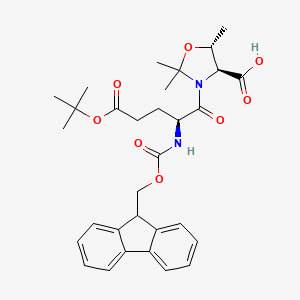

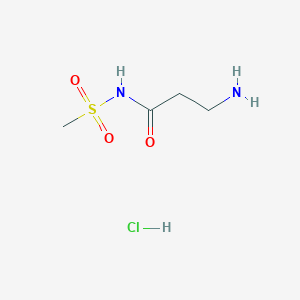
![Tert-butyl {1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-3-yl}carbamate](/img/structure/B1450321.png)
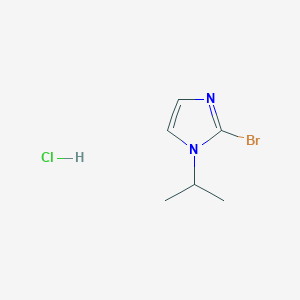
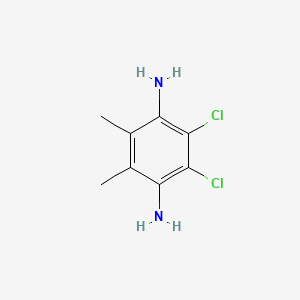
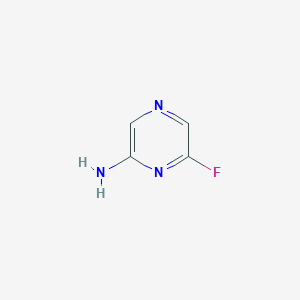
![5-Bromo-6-fluoro-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole](/img/structure/B1450327.png)
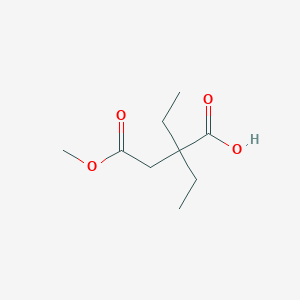
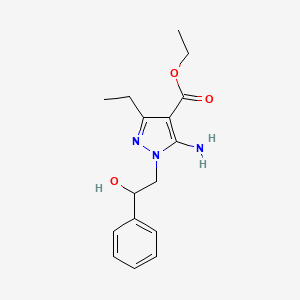
![2-(4-Methylphenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B1450331.png)
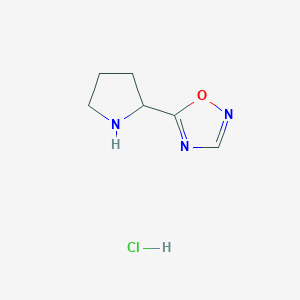
![3-Bromo-5-[(pyrrolidin-1-yl)carbonyl]aniline](/img/structure/B1450337.png)